molecular formula C16H16N4O2S B2926171 N-cyclopropyl-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide CAS No. 1251706-98-5

N-cyclopropyl-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide

Cat. No. B2926171
M. Wt: 328.39
InChI Key: AWLOVJFGDSGOBN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a carbonyl group, an amino group, a pyridinyl group, an isothiazole group, and a carboxamide group. These functional groups could potentially give the compound a variety of chemical properties and reactivities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups suggests that the molecule could have a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the carbonyl group could undergo addition reactions, and the isothiazole group could be involved in aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Structural Analysis

  • The combinatorial synthesis approach has been employed to create a series of diverse polycyclic heterocycles, including those containing spirooxindole, pyridine/thiophene, and pyrrolidine/pyrrolizidine/pyrrolothiazole rings. This method offers a straightforward route to obtain biologically relevant products with excellent yields, highlighting the versatility of such compounds in drug design and discovery (Li et al., 2014).
  • Novel synthetic routes have been developed to construct the central pyridine skeleton of macrobicyclic antibiotics like cyclothiazomycin. This underscores the importance of such compounds in antibiotic research and their potential to serve as templates for developing new therapeutic agents (Shin et al., 2002).
  • The design and synthesis of thiazole-aminopiperidine hybrid analogues demonstrate their application as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit significant antituberculosis activity, showcasing the potential of such derivatives in addressing global health challenges related to tuberculosis (Jeankumar et al., 2013).

Biological Activity and Applications

  • Research on novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers has shown that these compounds possess significant antioxidant, antitumor, and antimicrobial activities. This suggests their potential for creating biologically active fabrics that could be used in various life applications, indicating a cross-disciplinary application bridging materials science and biomedicine (Khalifa et al., 2015).
  • The development of efficient methods for the synthesis of polyfunctional N-heterocycles, such as pyrazolo[1,5-a]pyrimidine derivatives, highlights their importance in organic and medicinal chemistry. These derivatives have been extensively studied for their broad spectrum of biological activities, emphasizing their potential in drug development and therapeutic applications (Moustafa et al., 2022).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific safety data for this compound, general guidelines for handling similar organic compounds should be followed .

Future Directions

The study and application of this compound could be a potential area of research. Given its complex structure and potential reactivity, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-cyclopropyl-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-15(9-4-5-9)19-13-12(11-3-1-2-8-17-11)20-23-14(13)16(22)18-10-6-7-10/h1-3,8-10H,4-7H2,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLOVJFGDSGOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(SN=C2C3=CC=CC=N3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropaneamido-N-cyclopropyl-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

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